2-(3-Methoxybenzyl)succinic acid
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Overview
Description
2-(3-Methoxybenzyl)succinic acid: is an organic compound with the molecular formula C12H14O5 It is characterized by the presence of a methoxybenzyl group attached to a succinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxybenzyl)succinic acid typically involves the reaction of 3-methoxybenzyl bromide with diethyl succinate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methoxybenzyl)succinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride can be used to replace the methoxy group with a halogen.
Major Products Formed:
Oxidation: Formation of 2-(3-Hydroxybenzyl)succinic acid.
Reduction: Formation of 2-(3-Methoxybenzyl)butan-1-ol.
Substitution: Formation of 2-(3-Halobenzyl)succinic acid.
Scientific Research Applications
Chemistry: 2-(3-Methoxybenzyl)succinic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and metabolic pathways involving succinic acid derivatives.
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(3-Methoxybenzyl)succinic acid involves its interaction with various molecular targets, including enzymes and receptors. The methoxybenzyl group can enhance the compound’s binding affinity to specific targets, while the succinic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2-(4-Methoxybenzyl)succinic acid
- 2-(3-Hydroxybenzyl)succinic acid
- 2-(3-Methylbenzyl)succinic acid
Comparison: 2-(3-Methoxybenzyl)succinic acid is unique due to the presence of the methoxy group at the meta position on the benzyl ring. This structural feature can influence its reactivity and binding properties compared to similar compounds with different substituents or substitution patterns. For example, the methoxy group can increase the compound’s electron density, making it more reactive in certain chemical reactions.
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl]butanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-17-10-4-2-3-8(6-10)5-9(12(15)16)7-11(13)14/h2-4,6,9H,5,7H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZYGPLENOEZAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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